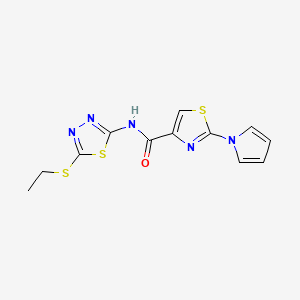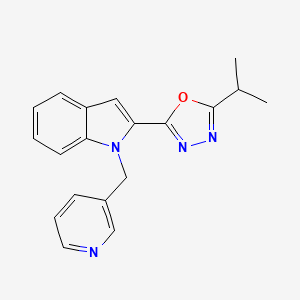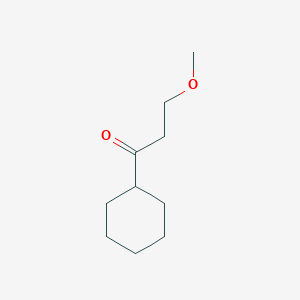
EN300-27720130
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.126. The purity is usually 95%.
BenchChem offers high-quality (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!化合物の「EN300-27720130」(「Z4898403793」または「(1S,5R)-3-ヒドロキシ-3-アザビシクロ[3.2.0]ヘプタン-2,4-ジオン」としても知られています)の科学研究における応用について、6つのユニークな応用に焦点を当てて包括的に分析します。
製薬開発
This compoundは、特に新薬の開発において、製薬研究で可能性を示しています。そのユニークな二環式構造は、新規治療薬の合成のための候補となります。 研究者は、特定の酵素や受容体に作用する薬物の創製におけるその使用を探求しており、神経疾患や感染症を含む様々な疾患の治療につながる可能性があります .
化学合成
この化合物の構造により、有機合成における構成要素として使用することができます。それは、立体選択的反応を通じて複雑な分子の作成に使用することができます。 これは、正確な構造配置を必要とする天然物やその他の化合物の合成において価値があります .
触媒
This compoundは、その触媒特性について調査されています。プロセスで消費されずに化学反応を促進する能力は、様々な産業用途における潜在的な触媒となっています。 これには、効率的かつ選択的な触媒が不可欠である、ファインケミカルや医薬品の製造におけるその使用が含まれます .
材料科学
材料科学では、this compoundは、ユニークな特性を持つ新しい材料を形成する可能性について探求されています。ポリマーやその他の材料への組み込みは、機械的、熱的、または化学的特性が向上した製品の開発につながる可能性があります。 このアプリケーションは、特に電子機器やその他のハイテク産業向けの高度な材料の創製において関連しています .
生物学研究
この化合物は、酵素のメカニズムとタンパク質の相互作用を研究するためにも生物学研究で使用されています。その構造により、生化学的アッセイにおけるプローブまたは阻害剤として作用することができ、科学者が様々な生体分子の機能を理解するのに役立ちます。 これは、疾患のメカニズムに関する洞察と、新しい治療戦略の開発につながる可能性があります .
環境科学
This compoundは、特にセンサーと修復技術の開発において、環境科学で潜在的な用途があります。その化学的特性は、汚染物質の検出と中和に適しています。 研究者は、低濃度で環境汚染物質を検出できるセンサー、および有害物質を吸収または分解できる材料の開発におけるその使用を探求しています .
特性
IUPAC Name |
(1S,5R)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(3)6(9)7(5)10/h3-4,10H,1-2H2/t3-,4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIAQJBPJWWFCK-ZXZARUISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)N(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C(=O)N(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)


![10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521896.png)


![N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)
![6-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2521906.png)


